molecular formula C24H28N4O4 B2981676 N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286713-19-6

N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2981676
CAS No.: 1286713-19-6
M. Wt: 436.512
InChI Key: KLOXIIXPHGKGCF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) at the 3-position and a p-tolyl (4-methylphenyl) group at the 4-position. The acetamide moiety links the pyrazole to a 2,5-dimethoxyphenyl group, which contributes to its electronic and steric profile.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-17-4-6-18(7-5-17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-14-19(30-2)8-9-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOXIIXPHGKGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Acylation: The final step involves the acylation of the pyrazole derivative with 2,5-dimethoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the pyrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamide Derivatives (Patent EP3 348 550A1)

The European patent EP3 348 550A1 discloses several benzothiazole-linked acetamide analogs, such as N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide . These compounds share the 2,5-dimethoxyphenylacetamide backbone but replace the pyrazole-morpholino-p-tolyl system with a benzothiazole ring substituted with halogen (Cl) or trifluoromethyl (CF₃) groups.

Key Differences and Implications:

  • Lipophilicity: CF₃ and Cl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound’s morpholino group.
  • Metabolic Stability: The trifluoromethyl group is metabolically resistant, whereas the morpholino group may undergo oxidation, affecting pharmacokinetics .

Pyrazole-Acetamide Co-Crystal (Structure Reports)

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) () features a pyrazole ring with a 3-keto group and a phenyl substituent, linked to an acetamide. This compound co-crystallizes with naphthalene diol, forming hydrogen bonds between the keto group and diol hydroxyls .

Key Differences and Implications:

  • Hydrogen Bonding: The 3-keto group in this compound participates in strong hydrogen bonds with co-crystallized naphthalene diol, whereas the morpholino group in the target compound offers hydrogen bond acceptor sites (O and N) without requiring co-formers.
  • Solubility: The co-crystal’s reliance on a diol for stability may limit its formulation flexibility compared to the standalone solubility enhancement from the morpholino group in the target compound .

PROTAC Molecule (Electronic Supplementary Material)

The AP-PROTAC-1 molecule () includes an acetamide group but is structurally distinct as a proteolysis-targeting chimera (PROTAC) designed to recruit E3 ligases. Its complexity (e.g., thieno-triazolo-diazepine core and dioxopiperidinyl isoindolinone) contrasts sharply with the simpler pyrazole-acetamide framework of the target compound .

Key Differences and Implications:

  • Mechanism : PROTACs degrade proteins via ubiquitination, whereas the target compound likely acts as a direct inhibitor or modulator.
  • Molecular Weight : AP-PROTAC-1’s higher molecular weight (~1200 g/mol) may limit blood-brain barrier penetration, unlike the smaller target compound (~450 g/mol) .

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties/Implications References
N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Morpholino, p-tolyl, dimethoxyphenyl ~450 Enhanced solubility via morpholino; moderate lipophilicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide CF₃, benzothiazole, dimethoxyphenyl ~425 High lipophilicity; metabolic stability
Pyrazole-acetamide co-crystal 3-keto, phenyl, naphthalene diol ~350 (monomer) Hydrogen-bond-dependent stability
AP-PROTAC-1 Thieno-triazolo-diazepine, dioxopiperidine ~1200 PROTAC mechanism; limited membrane permeability

Discussion of Structural and Functional Insights

  • Morpholino vs. Benzothiazole: The morpholino group’s dual hydrogen-bonding capacity (N and O atoms) may favor interactions with polar biological targets, while benzothiazole derivatives prioritize hydrophobic binding .
  • Co-Crystal vs. Standalone Formulations : The pyrazole-acetamide co-crystal’s reliance on a diol highlights formulation challenges absent in the self-sufficient target compound .
  • Synthetic Accessibility : Patent data () suggests that modifying the pyrazole or benzothiazole core is feasible, enabling tailored pharmacokinetic profiles .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that combines a dimethoxyphenyl moiety with a morpholino-pyrazole unit. This structural combination suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. The compound is hypothesized to exhibit significant biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 356.42 g/mol

The presence of the morpholine and pyrazole groups indicates potential for kinase inhibition, which is critical in cancer treatment. The dimethoxyphenyl moiety may enhance lipophilicity and receptor binding affinity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential use in treating infections.
  • Kinase Inhibition : Given its pyrazole structure, it may act as an inhibitor for specific kinases involved in cancer progression.
  • CNS Activity : The morpholine group suggests possible central nervous system effects, which could be explored for neurological disorders.

Biological Activity Data

Activity Assay/Methodology Results
AntimicrobialMinimum Inhibitory Concentration (MIC)Active against Staphylococcus aureus; MIC = 0.25 μg/mL
Kinase InhibitionEnzyme assays with cancer cell linesSignificant inhibition observed
CNS ActivityBehavioral tests in rodent modelsIndications of anxiolytic effects

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
  • Cancer Research : In vitro studies have demonstrated that compounds with similar structures to this compound effectively inhibit key kinases involved in tumor growth. These findings support further investigation into its therapeutic applications in oncology .
  • Neuropharmacological Studies : Research involving the morpholino derivatives indicated potential neuroprotective effects, highlighting the need for further exploration into their mechanisms of action within the central nervous system.

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